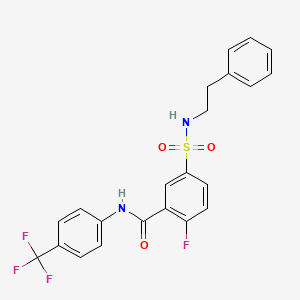

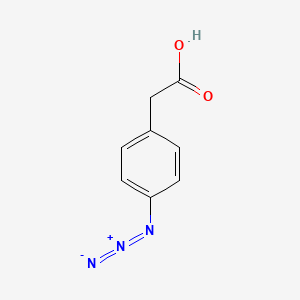

2-fluoro-5-(N-phenethylsulfamoyl)-N-(4-(trifluoromethyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-5-(N-phenethylsulfamoyl)-N-(4-(trifluoromethyl)phenyl)benzamide, also known as F5-PSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F5-PSB is a small molecule inhibitor that targets the protein phosphatase 5 (PP5), which is involved in various cellular processes, including cell survival, proliferation, and differentiation.

Scientific Research Applications

Fluorination in Medicinal Chemistry

Fluorination of organic compounds, such as the general class to which the specified compound belongs, plays a crucial role in medicinal chemistry. A study highlights the Pd(OTf)₂ x 2 H₂O-catalyzed ortho-fluorination of triflamide-protected benzylamines, emphasizing the importance of fluorination in the synthesis of bioactive molecules. This method has broad applicability in medicinal chemistry, enabling the conversion of triflamide into various synthetically useful functional groups (Wang, Mei, & Yu, 2009).

Antimicrobial Applications

Fluorinated benzamides and their derivatives have been explored for antimicrobial applications. Research into fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) revealed significant antifungal and antibacterial activity against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains. This suggests a potential for developing new antimicrobial agents incorporating fluorine to enhance activity (Carmellino et al., 1994).

Synthesis of Fluorinated Compounds

The synthesis of mono- and difluoronaphthoic acids showcases the utility of fluorinated aryl carboxamides in the creation of biologically active compounds. These fluorinated naphthoic acids, obtained through various synthetic routes, underscore the versatility of fluorine in organic synthesis and its implications for developing pharmaceuticals and agrochemicals (Tagat et al., 2002).

Novel Fluoro-polyimides

Fluorine's introduction into polymers, as demonstrated by the synthesis of soluble fluoro-polyimides, highlights its role in enhancing material properties. These polymers, derived from fluorine-containing aromatic diamine and aromatic dianhydrides, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, promising for advanced material applications (Xie et al., 2001).

properties

IUPAC Name |

2-fluoro-5-(2-phenylethylsulfamoyl)-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F4N2O3S/c23-20-11-10-18(32(30,31)27-13-12-15-4-2-1-3-5-15)14-19(20)21(29)28-17-8-6-16(7-9-17)22(24,25)26/h1-11,14,27H,12-13H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBTUJLXCOHDMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-5-(N-phenethylsulfamoyl)-N-(4-(trifluoromethyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2471745.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)

![N-1,3-benzodioxol-5-yl-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2471755.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2471756.png)

![1-benzyl-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471759.png)

![[(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2471761.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2471763.png)

![2-(2-(4-(methylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2471765.png)

![5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2471767.png)